(4-Bromo-1,2-thiazol-5-yl)methanamine

Descripción

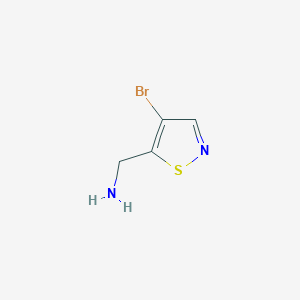

Structure

3D Structure

Propiedades

IUPAC Name |

(4-bromo-1,2-thiazol-5-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2S/c5-3-2-7-8-4(3)1-6/h2H,1,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVGREBNMTPTWQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSC(=C1Br)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Analysis and Characterization of 4 Bromo 1,2 Thiazol 5 Yl Methanamine and Its Derivatives

Spectroscopic Characterization Methodologies

Spectroscopy is a cornerstone for the structural analysis of organic compounds. By examining the interaction of molecules with electromagnetic radiation, chemists can deduce detailed information about atomic connectivity and the chemical environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.

¹H NMR: In the ¹H NMR spectrum of (4-Bromo-1,2-thiazol-5-yl)methanamine, distinct signals corresponding to the different types of protons are expected. The methanamine group (-CH₂NH₂) would likely show two signals: one for the methylene protons (-CH₂) and another for the amine protons (-NH₂). The methylene proton signal would appear as a singlet, integrating to two protons. The chemical shift of the thiazole (B1198619) ring proton (H-3) would also be present as a singlet in the aromatic region of the spectrum. The exact chemical shifts (δ, ppm) depend on the solvent used.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. For this compound, four distinct signals are anticipated: one for the methylene carbon (-CH₂) and three for the carbon atoms of the thiazole ring (C-3, C-4, and C-5). The carbon atom bonded to the bromine (C-4) would be significantly influenced by the halogen's electronegativity.

Table 1: Predicted NMR Data for this compound

| Atom | Predicted ¹H NMR Signal | Predicted ¹³C NMR Signal |

|---|---|---|

| Thiazole-H | Singlet | Signal for C-3 |

| -CH₂- | Singlet | Signal for Methylene C |

| -NH₂ | Broad Singlet | - |

| C-Br | - | Signal for C-4 |

This table represents expected patterns; actual chemical shifts require experimental determination.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. Key vibrations would include N-H stretching from the primary amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the methylene group and the thiazole ring (around 2850-3100 cm⁻¹), and C=N stretching characteristic of the thiazole ring (around 1500-1650 cm⁻¹). The C-Br stretching vibration would appear at a lower frequency, typically in the fingerprint region (below 700 cm⁻¹).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental formula of a compound. researchgate.net For this compound, with a molecular formula of C₄H₅BrN₂S, the theoretical monoisotopic mass is 191.93568 Da. uni.lu HRMS analysis would aim to find an experimental mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million (ppm), confirming the elemental composition. The presence of bromine would be evident from a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 Da (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). youtube.com

Table 2: Predicted HRMS Adducts for C₄H₅BrN₂S

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 192.94296 |

| [M+Na]⁺ | 214.92490 |

| [M-H]⁻ | 190.92840 |

| [M+NH₄]⁺ | 209.96950 |

Data sourced from PubChem predictions. uni.lu

Single-Crystal X-ray Diffraction for Definitive Structural Elucidation

While spectroscopic methods provide powerful evidence for molecular structure, single-crystal X-ray diffraction is the gold standard for unambiguous structural determination. This technique provides a definitive three-dimensional model of the molecule as it exists in the crystal lattice. If a suitable single crystal of this compound or a derivative could be grown, X-ray diffraction analysis would precisely determine bond lengths, bond angles, and intermolecular interactions. Currently, there is no publicly available crystal structure for this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a pure compound. wikipedia.orgvelp.com This method provides an essential check of a compound's empirical formula. For a synthesized sample of this compound, the experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur must align with the theoretical values calculated from its molecular formula (C₄H₅BrN₂S). A close agreement, typically within ±0.4%, is considered evidence of the sample's purity. nih.gov

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 48.044 | 25.03 |

| Hydrogen | H | 1.008 | 5.040 | 2.63 |

| Bromine | Br | 79.904 | 79.904 | 41.62 |

| Nitrogen | N | 14.007 | 28.014 | 14.59 |

| Sulfur | S | 32.06 | 32.06 | 16.71 |

| Total | | | 191.94 | 100.00 |

Computational and Theoretical Studies of 4 Bromo 1,2 Thiazol 5 Yl Methanamine

Electronic Structure and Aromaticity of the 1,2-Thiazole System

Theoretical calculations, often employing Density Functional Theory (DFT), are used to model this electronic structure. The introduction of a bromine atom at the C4 position and a methanamine group at the C5 position significantly modulates the electronic properties of the parent thiazole (B1198619) ring. The bromine atom, being highly electronegative, acts as an electron-withdrawing group through the inductive effect, while also participating in resonance through its lone pairs. The methanamine group (-CH₂NH₂), conversely, can act as an electron-donating group. These substitutions create a unique electronic environment that dictates the molecule's reactivity and intermolecular interactions.

The aromaticity of the thiazole system is a key determinant of its chemical behavior. It leads to a planar geometry and influences the bond lengths, which are intermediate between single and double bonds. tandfonline.com Computational methods can quantify this aromaticity through various indices, confirming the delocalized nature of the π-system which is fundamental to the molecule's stability and reactivity. acs.org

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are powerful computational tools used to predict the reactive behavior of molecules.

The MEP map provides a visual representation of the charge distribution on the surface of a molecule. It is invaluable for identifying regions that are prone to electrophilic and nucleophilic attack. researchgate.net Different colors on the MEP map correspond to different electrostatic potential values:

Red regions indicate areas of high electron density and negative electrostatic potential, making them susceptible to attack by electrophiles.

Blue regions represent areas of low electron density and positive electrostatic potential, which are the likely sites for nucleophilic attack.

Green regions denote areas with a neutral or near-zero potential.

For (4-Bromo-1,2-thiazol-5-yl)methanamine, the MEP map would likely show a negative potential (red) around the nitrogen atom of the thiazole ring and the nitrogen of the aminomethyl group due to their lone pairs of electrons. Positive potentials (blue) might be located on the hydrogen atoms of the amine group and the methanamine bridge.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial in chemical reactions as they represent the highest energy electrons available to donate and the lowest energy space available to accept electrons, respectively. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

| Parameter | Energy (eV) in Gas Phase | Energy (eV) in Acetone | Energy (eV) in Aqueous Phase |

|---|---|---|---|

| HOMO Energy | -6.421 | -6.481 | -6.484 |

| LUMO Energy | -1.848 | -1.804 | -1.811 |

| Energy Gap (ΔE) | 4.573 | 4.677 | 4.673 |

Table 1: Frontier Molecular Orbital energies for the related compound 2-(4-methylphenoxy)-N-(4-(4-bromophenyl) thiazol-2-yl) acetamide, calculated in different phases. researchgate.net This data illustrates how FMO energies can be determined computationally.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. bohrium.com For this compound, conformational flexibility arises from the rotation around the C5-CH₂ and CH₂-NH₂ single bonds. These rotations give rise to various conformers, each with a specific potential energy.

Computational methods can be used to explore the conformational space of a molecule and to construct a potential energy surface or energy landscape. This landscape maps the potential energy of the molecule as a function of its conformational coordinates (e.g., dihedral angles). The most stable conformations correspond to the minima (valleys) on this landscape, while the transition states between them are represented by saddle points.

Studies on related thiazole-amino acid residues have shown a tendency to adopt unique, semi-extended conformations, often stabilized by intramolecular hydrogen bonds. nih.govnih.gov For this compound, it is plausible that a stable conformation could be achieved through a hydrogen bond between the amine group's hydrogen and the thiazole ring's nitrogen atom (N–H⋯NTzl). nih.govnih.gov The energy differences between various conformers can be relatively small, meaning that several conformations may coexist in equilibrium at room temperature. nih.gov The relative populations of these conformers can be estimated from their calculated free energies. Understanding the preferred conformation is vital as the three-dimensional shape of a molecule is a key determinant of its biological activity.

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools for predicting the chemical reactivity of molecules and elucidating potential reaction pathways. By analyzing the electronic structure, MEP, and FMOs, researchers can identify the most probable sites for chemical reactions.

For this compound, the following predictions can be made:

Electrophilic Attack: The regions of high electron density (red areas in an MEP map), such as the nitrogen atoms, are the most likely targets for electrophiles. researchgate.net

Nucleophilic Attack: The electron-deficient carbon atoms of the thiazole ring, particularly C2, are susceptible to nucleophilic attack. researchgate.net The bromine atom at C4 can also act as a leaving group in nucleophilic substitution reactions.

Radical Attack: The stability of potential radical intermediates can be calculated to predict the sites most susceptible to radical reactions.

The HOMO and LUMO distributions provide further clues. The HOMO indicates the regions from which electrons are most easily donated (nucleophilic sites), while the LUMO shows where electrons are most readily accepted (electrophilic sites). The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. These parameters help in quantifying the molecule's reactivity.

| Reactivity Descriptor | Definition | Significance |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons. |

Table 2: Key reactivity descriptors derived from HOMO and LUMO energies used in computational studies.

Furthermore, computational methods can model the entire reaction coordinate for a proposed chemical transformation. This allows for the calculation of activation energies and the identification of transition states and intermediates, providing a detailed mechanistic understanding that is often difficult to obtain through experimental means alone.

Ligand Design Principles and Computational Screening

The structural and electronic information obtained from computational studies is fundamental to the principles of rational ligand design. This compound possesses several features that make it an interesting scaffold for designing ligands that can interact with biological targets such as enzymes or receptors. These features include its aromatic system capable of π-π stacking, hydrogen bond donors and acceptors (the NH₂ group and the thiazole nitrogen), and a halogen atom that can participate in halogen bonding.

Computational screening, also known as virtual screening, is a key technique in modern drug discovery. It involves the use of computer-based methods to screen large libraries of compounds to identify those that are most likely to bind to a specific biological target. The process typically involves molecular docking, where the 3D structure of the ligand is computationally "docked" into the binding site of the target protein.

The docking process evaluates the complementarity of the ligand's shape and chemical properties with the binding site. A scoring function is then used to estimate the binding affinity. The computational data for this compound, such as its stable conformation, MEP, and charge distribution, are essential inputs for these docking simulations. By screening derivatives of this scaffold, researchers can prioritize the synthesis of compounds with the highest predicted binding affinities, thereby accelerating the drug discovery process. Thiazole-based ligands have been successfully identified and optimized using such computational approaches for various biological targets. researchgate.net

Derivatization and Functionalization Strategies for 4 Bromo 1,2 Thiazol 5 Yl Methanamine

Rational Design of Novel Isothiazole-Based Scaffolds

The rational design of new molecules based on the (4-Bromo-1,2-thiazol-5-yl)methanamine core involves the strategic modification of its functional groups to modulate physicochemical properties, biological activity, or material characteristics. This design process often leverages established structure-activity relationships (SAR) of isothiazole-containing compounds and employs computational modeling to predict the impact of specific structural changes.

Strategic Modifications at the Bromo-Substituted Position

The bromine atom on the isothiazole (B42339) ring is a versatile anchor for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a diverse range of substituents.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the isothiazole ring and various aryl, heteroaryl, vinyl, or alkyl groups. By reacting this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base, a wide variety of substituted isothiazoles can be synthesized. The reaction conditions are generally mild and tolerate a broad range of functional groups. rsc.orgtcichemicals.com

Stille Coupling: The Stille coupling reaction involves the reaction of the bromo-isothiazole with an organotin compound, also catalyzed by palladium. This method is highly effective for creating carbon-carbon bonds and is known for its tolerance of sensitive functional groups. wikipedia.orglibretexts.org

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples the bromo-isothiazole with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The resulting alkynes are valuable intermediates for further transformations.

Heck Coupling: The Heck reaction allows for the formation of a new carbon-carbon bond by reacting the bromo-isothiazole with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This is a powerful tool for the synthesis of vinyl-substituted isothiazoles.

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, enabling the introduction of primary or secondary amines at the C4 position. It involves the palladium-catalyzed coupling of the bromo-isothiazole with an amine. wikipedia.orgresearchgate.netorganic-chemistry.org

Below is an interactive data table summarizing potential modifications at the bromo-substituted position.

| Reaction Type | Reagent | General Product Structure |

| Suzuki-Miyaura | R-B(OH)₂ | (4-R-1,2-thiazol-5-yl)methanamine |

| Stille | R-Sn(Alkyl)₃ | (4-R-1,2-thiazol-5-yl)methanamine |

| Sonogashira | R-C≡CH | (4-(R-C≡C)-1,2-thiazol-5-yl)methanamine |

| Heck | R-CH=CH₂ | (4-(R-CH=CH)-1,2-thiazol-5-yl)methanamine |

| Buchwald-Hartwig | R¹R²NH | (4-(R¹R²N)-1,2-thiazol-5-yl)methanamine |

R, R¹, R² represent a wide variety of organic substituents.

Exploration of Diverse Functionalities at the Methanamine Moiety

The primary amine of the methanamine group is a nucleophilic center that can readily undergo a variety of chemical transformations to introduce diverse functionalities. These modifications can significantly alter the polarity, basicity, and hydrogen-bonding capabilities of the molecule.

N-Acylation: The reaction of the primary amine with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) leads to the formation of amides. This is a robust and widely used reaction in medicinal chemistry to introduce a vast array of substituents. nih.govresearchgate.net

N-Alkylation: The amine can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. Reductive amination is a two-step, one-pot process that involves the formation of an imine followed by its reduction to the corresponding amine. nih.govresearchgate.net

Urea and Thiourea Formation: The reaction of the methanamine with isocyanates or isothiocyanates provides a straightforward route to the synthesis of ureas and thioureas, respectively. These functional groups are known to be important pharmacophores in many biologically active molecules. researchgate.netorganic-chemistry.org

Sulfonamide Formation: The primary amine can react with sulfonyl chlorides to form sulfonamides. This functional group can act as a hydrogen bond donor and acceptor and is prevalent in many therapeutic agents.

The following interactive data table outlines common derivatization strategies for the methanamine moiety.

| Reaction Type | Reagent | General Product Structure |

| N-Acylation | R-COCl or R-COOH | (4-Bromo-1,2-thiazol-5-yl)methyl-NH-CO-R |

| N-Alkylation | R-X (X=halide) | (4-Bromo-1,2-thiazol-5-yl)methyl-NH-R |

| Reductive Amination | R¹R²C=O, [H] | (4-Bromo-1,2-thiazol-5-yl)methyl-NH-CH(R¹)R² |

| Urea Formation | R-N=C=O | (4-Bromo-1,2-thiazol-5-yl)methyl-NH-CO-NH-R |

| Sulfonamide Formation | R-SO₂Cl | (4-Bromo-1,2-thiazol-5-yl)methyl-NH-SO₂-R |

R, R¹, R² represent a wide variety of organic substituents.

Synthesis of Complex Architectures Incorporating the this compound Unit

The orthogonal reactivity of the bromo and methanamine functionalities allows for the stepwise or convergent synthesis of complex molecular architectures. By strategically combining the reactions described above, molecules with multiple points of diversity can be constructed. For instance, a Suzuki-Miyaura coupling at the C4 position can be followed by an amide coupling at the methanamine moiety to generate a highly functionalized molecule. This approach is particularly valuable in the construction of drug-like molecules and complex organic materials.

An example of a synthetic pathway to a complex architecture could involve:

Suzuki-Miyaura Coupling: Reaction of this compound with an arylboronic acid to introduce a biaryl system.

N-Acylation: Subsequent acylation of the methanamine group with a heterocyclic carboxylic acid to introduce another pharmacophoric element.

This sequential derivatization allows for the creation of large and intricate molecules with precisely controlled structures.

Development of Libraries of this compound Derivatives for Chemical Research

The development of chemical libraries based on the this compound scaffold is a powerful strategy for the discovery of new bioactive compounds and materials. Combinatorial chemistry approaches can be employed to rapidly generate a large number of derivatives for high-throughput screening.

The design of such a library would involve the selection of a diverse set of building blocks for both the C4 and C5 positions. For example, a library could be constructed by reacting the parent scaffold with a collection of different boronic acids (for Suzuki-Miyaura coupling) and a variety of carboxylic acids (for N-acylation).

A hypothetical library synthesis could be designed as follows:

Plate 1 (C4-Derivatization): An array of wells containing this compound is treated with a diverse set of boronic acids under Suzuki-Miyaura conditions.

Plate 2 (C5-Derivatization): The products from Plate 1 are then distributed into a new array of wells and reacted with a diverse set of acylating agents.

This parallel synthesis approach can efficiently generate hundreds or thousands of unique compounds for biological screening or materials testing, thereby accelerating the discovery process. nih.gov

Applications of 4 Bromo 1,2 Thiazol 5 Yl Methanamine in Organic Synthesis and Materials Science

Utilization as a Building Block in the Synthesis of Advanced Organic Molecules

The inherent functionalities of (4-Bromo-1,2-thiazol-5-yl)methanamine make it an attractive starting material for the synthesis of a variety of advanced organic molecules. The presence of both an electrophilic site (the carbon bearing the bromine) and a nucleophilic site (the amino group) allows for a diverse range of chemical transformations.

The 4-bromo-1,2-thiazole core of this compound serves as a valuable scaffold for the synthesis of highly functionalized isothiazoles. The bromine atom can be readily displaced or participate in cross-coupling reactions, enabling the introduction of a wide array of substituents at the 4-position. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are standard methods for forming new carbon-carbon bonds on heterocyclic rings.

The aminomethyl group at the 5-position can be protected and the bromine at the 4-position can be subjected to various transformations. Subsequently, the amino group can be deprotected and further functionalized, for example, by acylation, alkylation, or conversion into other functional groups. This sequential functionalization strategy allows for the synthesis of isothiazoles with diverse substitution patterns, which are of interest in medicinal chemistry and materials science. While specific examples for this compound are not extensively documented, the reactivity of similar brominated thiazoles is well-established. For example, the synthesis of 24 new 4- and 5-substituted isothiazole (B42339) derivatives has been described, highlighting the versatility of this heterocyclic core in generating diverse molecular structures. nih.gov

Below is a table illustrating potential transformations of the 4-bromo-1,2-thiazole core based on known reactions of similar compounds.

| Reaction Type | Reagents and Conditions | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 4-Aryl-1,2-thiazol-5-yl)methanamine |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | (4-Alkynyl-1,2-thiazol-5-yl)methanamine |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | (4-Amino-1,2-thiazol-5-yl)methanamine |

| Stille Coupling | Organostannane, Pd catalyst | (4-Alkyl/Aryl-1,2-thiazol-5-yl)methanamine |

The bifunctional nature of this compound makes it a promising intermediate for the synthesis of complex, fused heterocyclic systems. The aminomethyl group can act as a nucleophile to initiate cyclization reactions with suitable electrophiles, while the bromine atom can be a handle for subsequent ring-forming reactions.

For example, the aminomethyl group could react with a dicarbonyl compound or its equivalent to form a new heterocyclic ring fused to the thiazole (B1198619) core. Alternatively, the bromine atom could undergo a transition metal-catalyzed intramolecular C-N or C-C bond formation with a suitably positioned functional group introduced via the aminomethyl moiety. The synthesis of fused heterocycles from aminoazoles is a well-established strategy in organic chemistry. nih.govresearchgate.net While direct examples involving this compound are scarce, the principles of heterocyclic synthesis suggest its potential in constructing novel polycyclic systems. Research on the synthesis of fused heterocyclic compounds from bis-chalcones further demonstrates the utility of bifunctional building blocks in creating complex molecular architectures. longdom.org

Role as a Ligand in Catalysis

The thiazole ring, with its nitrogen and sulfur heteroatoms, and the appended aminomethyl group in this compound provide potential coordination sites for metal ions. This suggests its utility, or the utility of its derivatives, as ligands in catalysis.

This compound can be envisioned as a precursor to multidentate ligands. The primary amine can be readily derivatized to introduce additional coordinating groups, such as pyridyl, phosphinyl, or other heterocyclic moieties. The resulting ligands could then be used to form stable complexes with a variety of transition metals.

The synthesis of metal complexes with thiazole-derived Schiff base ligands has been reported, demonstrating the coordinating ability of the thiazole nitrogen and other donor atoms. ijper.orgnih.govresearchgate.netorientjchem.orgorientjchem.org For example, the reaction of a thiazole-containing ligand with various metal chlorides can lead to the formation of octahedral or tetrahedral complexes. ijper.org The synthesis of thiazole-based Co(II) and Cu(II) complexes has also been explored, highlighting the versatility of the thiazole core in coordination chemistry. nih.gov

The following table provides examples of metal complexes formed from related thiazole-based ligands.

| Ligand Type | Metal Ion | Coordination Geometry | Reference |

| Thiazole-derived Schiff base | Cu(II), Co(II), Ni(II) | Octahedral | ijper.org |

| Thiazole-derived Schiff base | Zn(II) | Tetrahedral | ijper.org |

| Thiazole-based ligand | Co(II), Cu(II) | - | nih.gov |

| Thiazole derived Schiff base | Co, Ni, Cu, Zn, Cd | - | orientjchem.org |

By introducing a chiral center into the ligand structure, derivatives of this compound could be employed in asymmetric catalysis. Chiral ligands are crucial for the enantioselective synthesis of molecules, a key area in pharmaceutical and fine chemical production. nih.govmdpi.com

For instance, the aminomethyl group could be reacted with a chiral auxiliary, or the bromine atom could be replaced with a chiral substituent via an asymmetric cross-coupling reaction. The resulting chiral thiazole-based ligand could then be used to prepare a chiral metal catalyst. The design of chiral ligands for asymmetric catalysis is an active area of research, with a focus on creating ligands with well-defined steric and electronic properties. nih.gov While specific applications of this compound in this area are yet to be reported, the synthesis of chiral thiazole-based ligands for asymmetric catalysis has been explored, demonstrating the potential of this class of compounds. electronicsandbooks.comresearchgate.netresearchgate.netnih.gov

Integration into Functional Materials and Polymers (e.g., Conjugated Systems)

The thiazole ring is a common building block in the design of functional organic materials, particularly conjugated polymers for electronic and optoelectronic applications. The electron-deficient nature of the thiazole ring can be tuned by the introduction of various substituents, influencing the electronic properties of the resulting materials.

This compound, with its reactive bromine atom, is a prime candidate for incorporation into conjugated polymer backbones via cross-coupling polymerization reactions, such as Stille or Suzuki polycondensation. The aminomethyl group offers a site for further functionalization, allowing for the tuning of solubility, morphology, and electronic properties of the polymer.

The synthesis of fused conjugated polymers containing thiazole units has been reported, showcasing the utility of thiazole derivatives in creating materials with interesting optoelectronic properties. rsc.orgrsc.org Furthermore, thiazole-based conjugated polymer transistors for acid-sensing applications have been developed, indicating the potential for these materials in sensor technology. researchgate.net The incorporation of thiazole units into polymer semiconductors has been shown to influence charge carrier polarity and thin-film transistor performance. acs.orgnorthwestern.edu Thiazolothiazole-based donor-acceptor conjugated polymers have also been investigated for their photovoltaic applications. acs.org

The following table summarizes the impact of incorporating thiazole units into conjugated polymers based on existing research.

| Polymer Type | Key Feature | Application | Reference |

| Fused heterocyclic polymers with imidazo[2,1-b]thiazole (B1210989) units | Good solubility, thermal stability, low energy bands | - | rsc.org |

| Imide-functionalized thiazole-based polymers | Tunable charge carrier polarity | n-type polymer semiconductors | acs.org |

| Thiazolothiazole donor-acceptor copolymers | Tunable optical band gap and ionization potential | Photovoltaics | acs.org |

| Thiazole-functionalized terpolymers | Improved molecular planarity and energy levels | Polymer solar cells | acs.org |

Q & A

Basic: What are the recommended synthetic routes for (4-Bromo-1,2-thiazol-5-yl)methanamine?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or cyclization reactions. A common approach involves functionalizing pre-formed thiazole cores. For example:

- Step 1: Bromination of a 5-aminomethyl-thiazole precursor using NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF, 0–5°C) to introduce the bromine substituent .

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the hydrochloride salt .

- Key Consideration: Monitor reaction progress with TLC (Rf ~0.3 in 7:3 hexane/EtOAc) to avoid over-bromination.

Basic: How should researchers characterize this compound?

Methodological Answer:

Core characterization techniques include:

- NMR Spectroscopy:

- Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 222.93 (theoretical monoisotopic mass) .

- IR Spectroscopy: Peaks at ~3350 cm⁻¹ (N-H stretch) and ~650 cm⁻¹ (C-Br stretch) validate functional groups .

Advanced: How can synthetic routes be optimized for high-yield production?

Methodological Answer:

Use Design of Experiments (DoE) to optimize variables:

- Factors: Reaction temperature, equivalents of brominating agent, solvent polarity.

- Response Surface Modeling: Identify interactions between factors. For example, excess NBS (>1.2 equiv) may degrade the thiazole ring, reducing yields .

- Case Study: A 78% yield was achieved at 0°C with 1.1 equiv NBS in DMF, validated by HPLC purity >98% .

Advanced: How to resolve contradictions between NMR and X-ray crystallography data?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing distortions.

- Step 1: Re-refine X-ray data using SHELXL ( ) with anisotropic displacement parameters to confirm bond lengths/angles .

- Step 2: Perform variable-temperature NMR (VT-NMR) to detect conformational changes. For instance, broadening of NH₂ signals at >40°C suggests rotational restrictions .

- Cross-Validation: Compare computational models (DFT-optimized geometries) with experimental data using Multiwfn for electron density analysis .

Basic: What are the stability considerations for this compound?

Methodological Answer:

- Storage: Store at –20°C under inert gas (argon) to prevent hydrolysis of the C-Br bond.

- Degradation Pathways: Exposure to light/moisture leads to debromination or amine oxidation. Monitor via periodic HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

- Substituent Variation: Replace bromine with Cl, I, or CF₃ to probe electronic effects. For example, iodine enhances halogen bonding in receptor-ligand interactions .

- Biological Assays: Screen derivatives against target enzymes (e.g., kinases) using SPR (surface plasmon resonance) to quantify binding affinities .

- Data Analysis: Use multivariate regression (e.g., PLS) to correlate substituent properties (Hammett σ, logP) with activity .

Advanced: How to validate computational models of this compound’s reactivity?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level and compare with X-ray data (RMSD <0.05 Å).

- Reactivity Descriptors: Use Multiwfn to calculate Fukui indices, identifying nucleophilic (amine) and electrophilic (C-Br) sites .

- Experimental Cross-Check: Perform kinetic studies (e.g., SNAr reactions) to validate predicted activation energies .

Basic: What are the key applications in medicinal chemistry?

Methodological Answer:

- Lead Compound: Used to synthesize inhibitors targeting bacterial enzymes (e.g., dihydrofolate reductase) via covalent bonding with the bromine atom .

- Case Study: A derivative showed MIC = 2 µg/mL against S. aureus in broth microdilution assays .

Advanced: How to address conflicting biological activity data across studies?

Methodological Answer:

- Meta-Analysis: Normalize data using Z-scores to account for assay variability (e.g., cell line differences).

- Mechanistic Studies: Use CRISPR knockouts to confirm target specificity. For example, null mutants in E. coli lacking folA showed no response to the compound .

- Statistical Models: Apply Bayesian inference to distinguish false positives (e.g., due to assay artifacts) .

Advanced: Best practices for computational docking studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.